3-Chlorobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

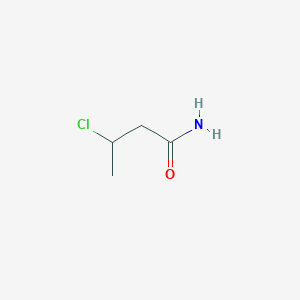

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYRIKNGSRDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500790-37-4 | |

| Record name | 3-chlorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorobutanamide CAS number and properties

An In-depth Technical Guide to 3-Chlorobutanamide

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₄H₈ClNO.[1][2] It consists of a butanamide backbone with a chlorine atom substituted at the third carbon position.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 500790-37-4 | [1] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(CC(=O)N)Cl | [1] |

| InChI | InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | [1] |

| Monoisotopic Mass | 121.0294416 Da | [1] |

| XlogP | 0.1 | [1] |

Safety and Hazards: this compound is associated with the following hazards:

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below.[2]

Method 1: Chlorination of Butanamide This protocol involves the direct chlorination of butanamide.

-

Starting Material: Butanamide

-

Reagent: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).

-

Procedure: a. Dissolve butanamide in an appropriate inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a reflux condenser and a stirring mechanism. b. Slowly add the chlorinating agent (thionyl chloride or phosphorus pentachloride) to the solution while stirring. The reaction is typically exothermic and may require cooling. c. After the addition is complete, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC). d. Upon completion, cool the reaction mixture and carefully quench any excess chlorinating agent, typically by slow addition to ice-water. e. Extract the product into an organic solvent. f. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. h. Purify the crude product by recrystallization or column chromatography.

Method 2: Direct Amidation of 3-Chlorobutyric Acid This protocol involves the formation of the amide from the corresponding carboxylic acid.

-

Starting Material: 3-Chlorobutyric acid

-

Reagents: Ammonia or an amine source, and a coupling agent (e.g., DCC, EDC).

-

Procedure: a. Dissolve 3-Chlorobutyric acid in a suitable aprotic solvent (e.g., DMF or THF). b. Add the coupling agent to the solution and stir for a short period to activate the carboxylic acid. c. Introduce the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or bubbling ammonia gas through the solution). d. Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS. e. Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). f. Remove the solvent under reduced pressure. g. Redissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer, concentrate, and purify the resulting this compound as described in Method 1.

Analytical Methodology

A general analytical workflow for the determination of this compound in a sample matrix is presented below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.[3][4]

-

Sample Preparation: a. Extraction: i. For solid samples (e.g., biological tissues, soil), use Soxhlet extraction, ultrasonic extraction, or mechanical mixing with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3] ii. For liquid samples (e.g., aqueous solutions), perform liquid-liquid extraction with a water-immiscible organic solvent. b. Sample Clean-up: The crude extract may contain interfering substances. Purify the extract using solid-phase extraction (SPE) or column chromatography to isolate this compound from non-target chemicals.[3] c. Concentration: Evaporate the solvent from the purified extract to concentrate the analyte prior to analysis.[3]

-

Instrumental Analysis: a. Technique: Gas Chromatography-Mass Spectrometry (GC/MS) is a highly selective and sensitive method for the quantification of this compound.[3] b. Gas Chromatography (GC) Conditions: i. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). ii. Injector: Split/splitless injector, with an appropriate temperature (e.g., 250°C). iii. Oven Program: A temperature gradient program to ensure separation from other components. iv. Carrier Gas: Helium or Hydrogen. c. Mass Spectrometry (MS) Conditions: i. Ionization: Electron Ionization (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan mode for qualitative analysis. iii. Quantification: Based on the peak area of a characteristic ion of this compound, calibrated against a standard curve.

Chemical Transformations

This compound can undergo several chemical reactions, making it a versatile intermediate in organic synthesis.

Hofmann Rearrangement

The Hofmann rearrangement (or Hofmann bromamide reaction) converts the primary amide of this compound into a primary amine with the loss of one carbon atom.[2][5] The product of this reaction is 2-chloropropan-1-amine.[2]

Reaction Steps:

-

Deprotonation and Bromination: The reaction is initiated by the deprotonation of the amide nitrogen by a strong base (e.g., NaOH), followed by reaction with bromine (Br₂) to form an N-bromoamide intermediate.[2][5]

-

Rearrangement: The N-bromoamide undergoes rearrangement where a bromide ion is eliminated, leading to the formation of a reactive isocyanate intermediate.[5]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield the primary amine, 2-chloropropan-1-amine.[5]

Other Reactions

-

Nucleophilic Substitution: this compound can undergo bimolecular nucleophilic substitution (SN2) reactions at the carbon atom bearing the chlorine, which acts as a good leaving group.[2]

-

Hydrolysis: Under aqueous conditions, it can be hydrolyzed to form butanoic acid and ammonia.[2]

-

Acylation: The amide group can undergo acylation reactions with various acylating agents.[2]

Applications

The primary application of this compound is in chemical synthesis.

-

Pharmaceutical Intermediate: It can serve as a building block in the synthesis of more complex, biologically active molecules and pharmaceuticals.[2]

-

Research Chemical: It is used as a reagent in organic chemistry to study reaction mechanisms involving amides.[2]

-

Agrochemicals: Its structure suggests potential utility in the development of new agrochemicals.[2]

References

- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 500790-37-4 [smolecule.com]

- 3. env.go.jp [env.go.jp]

- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

Synthesis and Characterization of 3-Chlorobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chlorobutanamide (C₄H₈ClNO), a valuable chemical intermediate in the development of novel pharmaceutical and agrochemical compounds. This document details synthetic pathways, experimental protocols, and in-depth characterization methodologies.

Introduction

This compound is a primary amide derivative of butanoic acid, featuring a chlorine atom at the C-3 position. Its chemical structure, presented in Figure 1, makes it a versatile building block in organic synthesis. The presence of both a reactive amide group and a chlorinated alkyl chain allows for a variety of subsequent chemical transformations.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the amidation of 3-chlorobutanoyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride.

Synthesis Workflow

The overall synthetic workflow is depicted below. The process begins with the chlorination of butanoic acid to form the intermediate, 3-chlorobutanoyl chloride, which is then reacted with ammonia to yield the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobutanoyl Chloride from Butanoic Acid

-

Materials: Butanoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF) (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add butanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring. A few drops of DMF can be added as a catalyst.

-

The reaction mixture is then gently heated to reflux (around 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 3-chlorobutanoyl chloride is then purified by fractional distillation.

-

Protocol 2: Synthesis of this compound from 3-Chlorobutanoyl Chloride

-

Materials: 3-Chlorobutanoyl chloride, concentrated aqueous ammonia, ice.

-

Procedure:

-

In a beaker or flask, place an excess of concentrated aqueous ammonia and cool it in an ice bath.

-

Slowly add the purified 3-chlorobutanoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and vigorous, producing white fumes of ammonium chloride and the product.[1][2]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

The precipitated solid, a mixture of this compound and ammonium chloride, is collected by vacuum filtration.

-

The crude product is then purified. Recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) is a common method. The greater solubility of ammonium chloride in water can be exploited to separate it from the less soluble this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₈ClNO |

| Molecular Weight | 121.56 g/mol [3] |

| Appearance | Expected to be a white crystalline solid. |

| Melting Point | Not experimentally determined in searches. |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts (δ) and multiplicities for this compound in a solvent like CDCl₃ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.6 | Doublet (d) | 3H |

| -CH₂- | ~2.5-2.7 | Doublet of doublets (dd) | 2H |

| -CH(Cl)- | ~4.3-4.5 | Multiplet (m) | 1H |

| -NH₂ | ~5.5-6.5 | Broad singlet (br s) | 2H |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H₃ | ~25-30 |

| -C H₂- | ~45-50 |

| -C H(Cl)- | ~55-60 |

| -C =O | ~170-175 |

3.2.3. FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3500 | Medium, Broad |

| C-H Stretch | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630-1695[4] | Strong |

| N-H Bend (Amide II) | 1550-1640 | Medium-Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 121/123 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M+H]⁺ | 122/124 |

| [M+Na]⁺ | 144/146 |

Logical Flow for Characterization

The following diagram illustrates a typical logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for characterization.

Safety Information

-

This compound: Is expected to be a skin and eye irritant and may cause respiratory irritation.[3]

-

3-Chlorobutanoyl Chloride: Is a corrosive substance that can cause severe skin burns and eye damage.

-

Thionyl Chloride: Is a corrosive and toxic liquid that reacts violently with water.

-

Concentrated Ammonia: Is corrosive and can cause severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and characterization data serve as a valuable resource for researchers engaged in organic synthesis and drug discovery. While the provided spectroscopic data are based on established principles of organic spectroscopy, experimental verification is crucial for any newly synthesized batch of this compound.

References

An In-depth Technical Guide to 3-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chlorobutanamide, a halogenated amide of interest in organic synthesis and as a potential intermediate in the development of bioactive compounds.

Molecular Structure and Identification

This compound is a four-carbon amide compound with a chlorine atom substituted at the third carbon position. The presence of both an amide functional group and an alkyl halide makes it a versatile synthon in organic chemistry.

The molecular structure of this compound is as follows:

Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C4H8ClNO[1] |

| CAS Number | 500790-37-4[1] |

| Canonical SMILES | CC(CC(=O)N)Cl[1] |

| InChI | InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)[1] |

| InChIKey | ZXOYRIKNGSRDPB-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes computed data from reliable chemical databases, which can serve as a useful reference.

| Property | Value | Source |

| Molecular Weight | 121.56 g/mol | PubChem[1] |

| Monoisotopic Mass | 121.0294416 Da | PubChem[1] |

| XLogP3-AA (logP) | 0.1 | PubChem[1] |

| Polar Surface Area | 43.1 Ų | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons, with chemical shifts and splitting patterns influenced by the adjacent chlorine atom and amide group.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display four unique signals corresponding to the four carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbonyl carbon would be the most downfield signals. Saturated amide carbonyls typically absorb in the range of 173–178 ppm.[2]

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1600-1800 cm⁻¹), and the N-H bending (amide II band, around 1470-1570 cm⁻¹).[3]

Experimental Protocols

Synthesis of this compound from Crotonamide

Reaction:

CH₃-CH=CH-C(=O)NH₂ + HCl → CH₃-CH(Cl)-CH₂-C(=O)NH₂

Materials:

-

Crotonamide

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonamide in the chosen anhydrous solvent.

-

Cool the solution in an ice bath to 0°C.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in the anhydrous solvent dropwise with continuous stirring.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess HCl by the slow addition of a mild base (e.g., a saturated solution of sodium bicarbonate) at low temperature.

-

Perform a liquid-liquid extraction to isolate the product. Use an organic solvent that is immiscible with water (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification method.

Chemical Reactivity and Potential Applications

This compound can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

-

Hofmann Bromamide Reaction: Treatment of this compound with bromine and a strong base like sodium hydroxide would lead to the formation of 2-chloropropan-1-amine, a primary amine with one less carbon atom.[7]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce different functional groups at the 3-position.

Its potential applications are primarily in the realm of chemical research as a building block for more complex molecules, which may have applications in the pharmaceutical or agrochemical industries.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualization of Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound as described in the experimental protocol section.

References

- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Give the IUPAC name and structure of the amine obtained when this compound undergoes Hoffmann-bromamide reaction. [doubtnut.com]

Spectroscopic Profile of 3-Chlorobutanamide: A Technical Guide

Introduction

3-Chlorobutanamide is a halogenated amide of interest in various chemical and pharmaceutical research domains. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and developmental pipelines. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~1.6 | Doublet (d) | ~6.5 |

| H-2 (CH₂) | ~2.6 | Multiplet (m) | - |

| H-3 (CH) | ~4.4 | Multiplet (m) | - |

| H-4 (NH₂) | ~6.0, ~6.5 | Broad Singlet (br s) | - |

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~22 |

| C-2 (CH₂) | ~45 |

| C-3 (CH) | ~55 |

| C-4 (C=O) | ~173 |

Infrared (IR) Spectroscopy

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3180 | Strong, Broad |

| C-H Stretch (Alkyl) | 2980 - 2870 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1640 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of functional groups. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted m/z Values for Major Fragments

| Fragment Ion | Structure | Predicted m/z | Notes |

| [M]⁺ | [C₄H₈ClNO]⁺ | 121/123 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M-Cl]⁺ | [C₄H₈NO]⁺ | 86 | Loss of a chlorine radical. |

| [M-CONH₂]⁺ | [C₃H₆Cl]⁺ | 77/79 | Alpha-cleavage with loss of the amide group. |

| [CONH₂]⁺ | [CONH₂]⁺ | 44 | Characteristic fragment for primary amides.[1][2] |

Experimental Protocols

The following are detailed, standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4]

-

For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-added to the solvent by the manufacturer).[4]

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks to determine the relative proton ratios.

3. ¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.[6]

-

A wider spectral width is used compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Process the data similarly to the ¹H spectrum, with the TMS signal at 0 ppm as the reference.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

-

As this compound is likely a solid at room temperature, the thin film method is appropriate.[7]

-

Dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane or acetone).[7]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

2. IR Spectrum Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8][9]

2. Mass Analysis:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutanamide is a halogenated amide of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive chlorine atom and an amide functional group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, reactivity, and key synthetic and reactional pathways. Due to a scarcity of published experimental data for this specific compound, some properties are presented as computed values, and certain experimental protocols are based on established methods for analogous compounds. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of halogenated organic molecules.

Physical and Chemical Properties

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 500790-37-4 | PubChem[1] |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| Molecular Weight | 121.56 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Computed) | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Exact Mass (Computed) | 121.0294416 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 43.1 Ų | PubChem[1] |

Spectral Data

Experimental spectral data for this compound is not widely published. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

-

Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. The [M+H]⁺ ion is predicted at m/z 122.03672.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, as well as exchangeable amide (NH₂) protons. The proton attached to the carbon bearing the chlorine atom (CH-Cl) would likely appear as a multiplet in the downfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methylene carbon, the carbon bonded to chlorine, and the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the amide functional group, including N-H stretching vibrations (typically broad, around 3100-3500 cm⁻¹) and a strong C=O (amide I) stretching vibration (around 1640-1690 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region.

Chemical Reactivity and Key Reactions

This compound's reactivity is primarily dictated by the electrophilic carbon attached to the chlorine atom and the nucleophilic nitrogen of the amide group.

Hofmann Rearrangement

A key reaction of primary amides like this compound is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom.[3] In this reaction, treatment of this compound with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) leads to the formation of 2-chloropropan-1-amine.[3]

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite in situ.

-

Reaction with Amide: To this cold hypobromite solution, add this compound portion-wise while maintaining the temperature below 10 °C.

-

Rearrangement: After the addition is complete, slowly warm the reaction mixture to the appropriate temperature (typically 50-80 °C) to initiate the rearrangement. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Once the reaction is complete, cool the mixture and extract the product (2-chloropropan-1-amine) with a suitable organic solvent.

-

Purification: The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Synthesis of this compound

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative with ammonia.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Activation of the Carboxylic Acid: 3-Chlorobutyric acid is converted to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an activated ester. This step should be performed under anhydrous conditions.

-

Amination: The activated 3-chlorobutyric acid derivative is then reacted with a source of ammonia. This can be aqueous ammonia, gaseous ammonia, or an ammonium salt. The reaction is typically carried out at low temperatures to control the exothermicity.

-

Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.

Visualization of Potential Biological Activity

While no specific signaling pathways for this compound have been documented, the cytotoxicity of structurally related halogenated aliphatic amides has been studied.[4][5] These studies suggest a potential mechanism of action involving the activation of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel, leading to an influx of calcium ions and subsequent induction of apoptosis.[4][5] The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical cytotoxicity pathway of this compound.

Logical Workflow for Synthesis and Reaction

The following diagram illustrates a logical workflow from the synthesis of this compound to its subsequent Hofmann rearrangement.

Caption: Workflow for this compound synthesis and reaction.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with potential for further functionalization. While there is a notable lack of comprehensive experimental data in publicly accessible literature, this guide consolidates the available computed data and established chemical principles to provide a valuable resource for researchers. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully elucidate its potential applications in organic synthesis and drug discovery.

References

- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation [mdpi.com]

- 5. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Emergency Procedures for 3-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 3-Chlorobutanamide (CAS No: 500790-37-4). The information compiled is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Properties

This compound is a chlorinated amide with potential applications in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C4H8ClNO | PubChem[2] |

| Molecular Weight | 121.56 g/mol | PubChem[2] |

| CAS Number | 500790-37-4 | PubChem[2] |

| Structure | CH₃-CH(Cl)-CH₂-CO-NH₂ | Smolecule[1] |

| Predicted XlogP | 0.1 | PubChem[2] |

| Solubility | Data not available | Smolecule[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] Adherence to safety warnings is critical to prevent adverse health effects.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |

GHS Pictogram:

-

Irritant

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[2]

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2] Store locked up.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

digraph "Emergency_Response_Flowchart" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Exposure Incident", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assess_Scene" [label="Assess Scene for Safety", fillcolor="#FBBC05", fontcolor="#202124"]; "Exposure_Type" [label="Determine Exposure Type", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhalation" [label="Inhalation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Skin_Contact" [label="Skin Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; "Eye_Contact" [label="Eye Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; "Move_to_Fresh_Air" [label="Move to Fresh Air", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Remove_Clothing" [label="Remove Contaminated Clothing", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Wash_Skin" [label="Wash Skin with Soap & Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rinse_Eyes" [label="Rinse Eyes with Water (15 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seek_Medical_Attention" [label="Seek Medical Attention\n(If symptoms persist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Assess_Scene"; "Assess_Scene" -> "Exposure_Type"; "Exposure_Type" -> "Inhalation" [label=" Inhalation "]; "Exposure_Type" -> "Skin_Contact" [label=" Skin "]; "Exposure_Type" -> "Eye_Contact" [label=" Eye "]; "Inhalation" -> "Move_to_Fresh_Air" -> "Seek_Medical_Attention"; "Skin_Contact" -> "Remove_Clothing" -> "Wash_Skin" -> "Seek_Medical_Attention"; "Eye_Contact" -> "Rinse_Eyes" -> "Seek_Medical_Attention"; }

Toxicological Information

Experimental Protocols

While specific research protocols involving this compound are proprietary, the following general procedures for handling and use in a laboratory setting are recommended based on its hazard profile.

Weighing and Aliquoting

-

Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

-

Use anti-static weighing dishes to minimize the dispersal of fine powders.

-

Clean any spills immediately with a damp cloth or absorbent paper, ensuring the cleaning materials are disposed of as hazardous waste.

Solution Preparation

-

When dissolving this compound, add the solid slowly to the solvent to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

-

Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard pictograms.

Reaction Quenching and Work-up

-

Quench reactions involving this compound carefully, particularly if reactive byproducts may have formed.

-

Perform all liquid-liquid extractions in a fume hood, and be aware of potential pressure build-up in separatory funnels.

-

All aqueous and organic waste should be collected in separate, clearly labeled hazardous waste containers.

References

Discovery and history of 3-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutanamide is a halogenated amide of scientific interest due to its potential as a building block in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, along with a summary of known synthetic methods and chemical reactions. Despite its simple structure, detailed historical information regarding its initial discovery and specific biological signaling pathways remains largely unelucidated in publicly accessible literature. This guide aims to consolidate the available technical data for this compound.

Introduction

This compound is a chemical compound with the molecular formula C₄H₈ClNO. Its structure consists of a butanamide backbone with a chlorine atom substituted at the third carbon position. While the broader class of halogenated organic compounds has been extensively studied for various applications, including pharmaceuticals and agrochemicals, specific research into the history and biological activity of this compound is limited. This document serves to present the current state of knowledge on this particular molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| Molecular Weight | 121.56 g/mol | PubChem[1] |

| CAS Number | 500790-37-4 | PubChem[1] |

| Canonical SMILES | CC(CC(=O)N)Cl | PubChem[1] |

| InChI Key | ZXOYRIKNGSRDPB-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

History and Discovery

The specific historical details surrounding the initial synthesis and discovery of this compound are not well-documented in readily available scientific literature. General methods for the synthesis of amides and chlorinated organic compounds have been known for over a century, but the first specific preparation of this compound has not been identified. The related compound, 3-chlorobutanoyl chloride, was first systematically characterized in 1951, suggesting that its derivatives like this compound may have been synthesized around a similar timeframe.[2] However, without definitive primary literature, the exact origins of this compound remain obscure.

Synthesis and Reactions

Synthetic Methods

-

From 3-Chlorobutyric Acid: The most direct route would likely involve the conversion of 3-chlorobutyric acid to its corresponding amide. This can be achieved through several standard laboratory procedures:

-

Activation and Amination: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.

-

Direct Amidation: Reaction of 3-chlorobutyric acid directly with ammonia in the presence of a coupling agent.

-

-

Chlorination of Butanamide: The direct chlorination of butanamide is another potential synthetic pathway. However, this method may suffer from a lack of regioselectivity, leading to a mixture of chlorinated products.

The logical workflow for a potential synthesis from 3-chlorobutyric acid is depicted in the following diagram.

References

A Technical Guide to 3-Chlorobutanamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Chlorobutanamide, a valuable chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. This document details commercially available sources, typical quality specifications, and potential research applications, including a representative synthetic protocol.

Commercial Availability and Supplier Specifications

This compound (CAS No. 500790-37-4) is available from several commercial suppliers catering to the research and development community.[1][2][3] While specific product specifications can vary between batches and suppliers, the following table summarizes typical quantitative data available from various sources. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.

Table 1: Typical Product Specifications from Commercial Suppliers

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥95% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | C₄H₈ClNO | Elemental Analysis |

| Molecular Weight | 121.56 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |

| Moisture Content | ≤0.5% | Karl Fischer Titration |

| Solubility | Soluble in water and polar organic solvents | Not typically specified |

Quality Control and Analytical Protocols

Quality control for research-grade this compound typically involves a suite of analytical techniques to confirm identity, purity, and the absence of significant impurities.

Typical Analytical Methods for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the methyl, methine, and methylene protons, with chemical shifts and coupling patterns consistent with the assigned structure.

-

Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the purity of the compound by separating it from any impurities. The area percentage of the main peak in the chromatogram corresponds to the purity of the substance.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and other bioactive molecules.[1] Its bifunctional nature, possessing both an electrophilic carbon center due to the chlorine atom and a nucleophilic amide group, allows for a range of chemical transformations.

Potential Research Applications:

-

Intermediate in Pharmaceutical Synthesis: It can be used as a precursor for the synthesis of novel pharmaceutical candidates.[1] The chloro- and amide- functionalities allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

Agrochemical Development: The structural motifs present in this compound may be relevant for the development of new herbicides or pesticides.[1]

-

Synthesis of Heterocyclic Compounds: It is a potential starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in many biologically active compounds.

Experimental Protocol: Representative Synthesis of a Substituted Pyrrolidin-2-one

The following is a representative experimental protocol illustrating the potential use of this compound in the synthesis of a substituted pyrrolidin-2-one, a common scaffold in medicinal chemistry. This protocol is adapted from general procedures for intramolecular cyclization reactions.

Reaction Scheme:

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methylpyrrolidin-2-one.

Characterization: The structure of the purified product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific involvement of this compound in any signaling pathways or its direct biological activity. Its primary role in a research context is as a synthetic intermediate. The biological activity of any derivatives synthesized from this compound would need to be determined through appropriate biological assays.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound synthesized from this compound.

This guide provides a foundational understanding of this compound for research purposes. For specific applications and handling procedures, researchers should always consult the supplier's safety data sheets and relevant scientific literature.

References

An In-Depth Technical Guide to the Reactivity and Stability of 3-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chlorobutanamide. It delves into the key reactions the compound undergoes, including nucleophilic substitution, hydrolysis, and the Hofmann rearrangement, supported by mechanistic insights. Quantitative data on its physicochemical properties, hydrolysis kinetics, and reaction thermodynamics are presented in structured tables. Detailed experimental protocols for the synthesis and key reactions of this compound are also provided to facilitate practical application in a research and development setting. Visual diagrams of reaction pathways and experimental workflows are included to enhance understanding. This document is intended to be a critical resource for professionals working with or considering the use of this compound in their scientific endeavors.

Introduction

This compound is an organic compound featuring a butanamide backbone with a chlorine atom at the third carbon position.[1] Its chemical structure, containing both a reactive alkyl chloride and a stable amide functional group, imparts a unique profile of reactivity and stability.[1] This makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is paramount for its effective and safe utilization in research and development. This guide aims to provide a detailed exploration of its stability under various conditions and its reactivity towards different chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₈ClNO | [2] |

| Molecular Weight | 121.56 g/mol | [2] |

| Canonical SMILES | CC(CC(=O)N)Cl | [2] |

| InChI Key | ZXOYRIKNGSRDPB-UHFFFAOYSA-N | [2] |

| CAS Number | 500790-37-4 | [2] |

| Predicted XLogP3 | 0.1 | [2] |

Stability Profile

The stability of this compound is significantly influenced by the surrounding chemical environment, particularly pH and temperature. The amide functional group is generally stable, but the presence of the chlorine atom introduces a site for potential degradation reactions.

At a neutral pH of 7 and a temperature of 25°C, the hydrolysis of this compound is remarkably slow.[1] The rate constant for this reaction is approximately 1.8 × 10⁻⁸ s⁻¹, which corresponds to a half-life of over 400 days.[1] This high stability under physiological conditions is attributed to the inherent resistance of the amide bond to cleavage.[1]

However, under acidic or basic conditions, the rate of hydrolysis is expected to increase, a common characteristic of amide-containing compounds. The stability is also compromised at elevated temperatures, which can promote both hydrolysis and elimination reactions.

Reactivity and Key Transformations

This compound's reactivity is dominated by the electrophilic carbon atom bonded to the chlorine and the nucleophilic nitrogen of the amide group. The principal reactions it undergoes are nucleophilic substitution, hydrolysis, and the Hofmann rearrangement.

Nucleophilic Substitution

The chlorine atom at the C-3 position is a good leaving group, making this compound susceptible to nucleophilic substitution reactions.[1] Due to the secondary nature of the carbon center, these reactions primarily proceed via a bimolecular (SN2) mechanism.[1] This involves a direct backside attack by a nucleophile, leading to the inversion of stereochemistry if the carbon is chiral.

A variety of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Logical Relationship: SN2 Reaction Workflow

Caption: General workflow for the SN2 reaction of this compound.

Hydrolysis

Under aqueous conditions, this compound can be hydrolyzed to 3-chlorobutanoic acid and ammonia.[1] This reaction can be catalyzed by either acid or base. The stability at neutral pH indicates that forcing conditions, such as elevated temperatures or the presence of a strong acid or base, are necessary for this transformation to occur at a practical rate.

Signaling Pathway: Hydrolysis of this compound

Caption: Pathways for the hydrolysis of this compound.

Hofmann Rearrangement

The Hofmann rearrangement is a characteristic reaction of primary amides. When this compound is treated with bromine in the presence of a strong base like sodium hydroxide, it undergoes a rearrangement to yield 2-chloropropan-1-amine, a primary amine with one less carbon atom.[1] This reaction proceeds through an isocyanate intermediate. The carbonyl carbon is lost as carbonate. This transformation is a valuable synthetic tool for reducing the carbon chain length and introducing an amine group.

Signaling Pathway: Hofmann Rearrangement

Caption: Key steps in the Hofmann rearrangement of this compound.

Quantitative Reaction Data

The following tables summarize the available kinetic and thermodynamic data for the key reactions of this compound.

Table 1: Hydrolysis Kinetic Data[1]

| Conditions | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (days) | Activation Energy (kJ/mol) | Primary Products |

| Neutral (pH 7) | 25 | 1.8 × 10⁻⁸ | 445 | 95 | 3-Chlorobutanoic acid + NH₃ |

| Acidic (0.1 M HCl) | 25 | 3.2 × 10⁻⁷ | 25 | 88 | 3-Chlorobutanoic acid + NH₄⁺ |

Table 2: Thermodynamic Parameters for Nucleophilic Substitution[1]

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| SN2 at C-3 | -45.2 | -89.4 | -18.5 |

Experimental Protocols

The following are generalized protocols for the synthesis and key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound via Chlorination of Butanamide

Objective: To synthesize this compound by the chlorination of butanamide.

Materials:

-

Butanamide

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve butanamide in an anhydrous inert solvent.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or phosphorus pentachloride dropwise with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hofmann Rearrangement of this compound

Objective: To synthesize 2-chloropropan-1-amine from this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH) solution (concentrated)

-

Ice bath

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

In a separate flask, dissolve this compound in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

-

Slowly add the cold sodium hydroxide solution to the this compound with vigorous stirring.

-

To this cold mixture, add bromine dropwise. The temperature should be maintained below 10°C.

-

After the addition of bromine, the reaction mixture is slowly warmed to room temperature and then heated to about 70-80°C for a period of time until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

-

Wash the organic extract with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

The resulting amine can be purified by distillation or by conversion to a salt and recrystallization.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

This compound is a versatile molecule with a well-defined reactivity profile. Its stability under physiological conditions, coupled with its susceptibility to nucleophilic substitution, hydrolysis under forcing conditions, and the Hofmann rearrangement, makes it a valuable intermediate in organic synthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their applications. A thorough understanding of its chemical properties and adherence to safety precautions are essential for its successful and safe utilization.

References

An In-depth Technical Guide to Potential Derivatives and Analogs of 3-Chlorobutanamide for Researchers and Drug Development Professionals

Introduction

3-Chlorobutanamide, a halogenated amide, presents a versatile scaffold for chemical modification, offering the potential for the development of novel therapeutic agents and research tools. Its structure, featuring a reactive chlorine atom at the β-position and an amide functionality, allows for diverse derivatization strategies. This technical guide explores the landscape of potential derivatives and analogs of this compound, providing insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this chemical entity for the discovery of new bioactive molecules.

Core Compound: this compound

This compound is a foundational molecule for the derivatives discussed herein. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem |

| Molecular Weight | 121.56 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 500790-37-4 | PubChem |

| SMILES | CC(CC(=O)N)Cl | PubChem |

Potential Derivatives and Analogs: Synthetic Strategies and Biological Relevance

The chemical structure of this compound offers two primary sites for modification: the amide nitrogen and the chlorine-bearing carbon. These sites allow for the generation of a wide array of derivatives with potentially diverse biological activities.

N-Substituted this compound Derivatives

A primary route for derivatization involves the substitution of one or both hydrogens of the amide's primary amine. This can be achieved through the reaction of 3-chlorobutanoyl chloride with a primary or secondary amine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Logical Relationship: Synthesis of N-Substituted 3-Chlorobutanamides

Caption: General synthesis of N-substituted 3-chlorobutanamides.

While specific examples of N-substituted 3-chlorobutanamides with reported biological activity are scarce in publicly available literature, related structures such as N-arylcinnamamides have shown promising antibacterial properties. This suggests that N-aryl-3-chlorobutanamides could be a valuable class of compounds to investigate for antimicrobial activity.

Table 2: Antibacterial Activity of Structurally Related N-Arylcinnamamides

| Compound | Test Organism | MIC (µM) | Source |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | 22.27 | [1] |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 27.47 | [1] |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [1] |

| (2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Analogs with Modified Carbonyl Group and Chloro-Substituted Side Chain

Another avenue for creating analogs involves modifications to the butanamide backbone itself. For instance, the amide could be replaced with other functional groups, or the chloro-substituted side chain could be altered. A structurally related class of compounds, N-substituted-3-chloro-2-azetidinones (β-lactams), has been investigated for their antibacterial activity.[2]

Experimental Workflow: Screening for Antibacterial Activity

Caption: Workflow for antibacterial screening of synthesized compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of related amide derivatives.

General Procedure for the Synthesis of N-Aryl Amides from Acyl Chlorides

This protocol is adapted from the synthesis of N-arylcinnamamides and can be modified for 3-chlorobutanoyl chloride.[3]

-

Preparation of the Acyl Chloride: To a solution of 3-chlorobutanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chlorobutanoyl chloride. Use this directly in the next step.

-

Amidation: Dissolve the appropriate aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add the crude 3-chlorobutanoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-3-chlorobutanamide.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antibacterial activity of compounds.

-

Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37 °C.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in the broth medium in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound derivatives are likely to be diverse and dependent on the specific modifications made to the core structure. For antimicrobial agents, the mechanism of action could involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. For cytotoxic compounds, potential mechanisms could include induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.

Hypothetical Signaling Pathway for a Cytotoxic Analog

Caption: A hypothetical pathway for a cytotoxic this compound analog.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. Future research should focus on the systematic synthesis and screening of libraries of N-substituted 3-chlorobutanamides and other analogs to elucidate structure-activity relationships. In-depth mechanistic studies will be crucial to understand how these compounds exert their biological effects and to guide the design of more potent and selective agents. The data and protocols presented in this guide provide a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide on the Solubility of 3-Chlorobutanamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorobutanamide in various common organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages information on the structurally similar compound, butanamide, to provide well-founded estimations. Furthermore, it details standardized experimental protocols for the precise determination of solubility, ensuring researchers can generate accurate data for their specific applications.

Introduction to this compound

This compound is a halogenated amide with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its solubility profile is a critical parameter for reaction kinetics, purification processes, formulation development, and bioavailability studies. The presence of both a polar amide group and a chloro-functionalized alkyl chain suggests a nuanced solubility behavior across solvents of varying polarities.

Estimated Solubility of this compound

The following table provides an estimated solubility of this compound in a range of common organic solvents, categorized by their polarity. These estimations are qualitative and should be confirmed by experimental measurement for any critical application.